Molecular Weight and CLogP Differentiation vs. Unsubstituted 2-Aminotetrahydropyrimidine Hydrochloride
The 4-methyl substituent increases the molecular weight of the hydrochloride salt from 135.59 g/mol (unsubstituted analog, CAS 26893-39-0) to 149.62 g/mol (target compound), a ΔMW of +14.03 g/mol corresponding to one methylene unit . The measured CLogP of the target compound is -0.281, indicating modestly higher lipophilicity than would be predicted for the unsubstituted analog, although a direct CLogP value for the comparator is not publicly available from the same measurement protocol . The unsubstituted hydrochloride salt exhibits a defined melting point of 152–155°C , whereas the target compound is supplied as a powder with no reported melting point, consistent with the 4-methyl group disrupting crystal lattice packing relative to the unsubstituted congener.
| Evidence Dimension | Molecular weight (HCl salt form) |
|---|---|
| Target Compound Data | 149.62 g/mol |
| Comparator Or Baseline | 135.59 g/mol (2-amino-1,4,5,6-tetrahydropyrimidine hydrochloride, CAS 26893-39-0) |
| Quantified Difference | ΔMW = +14.03 g/mol (one CH₂ unit); CLogP (target) = -0.281 |
| Conditions | Calculated molecular weight from molecular formula C₅H₁₂ClN₃ vs. C₄H₁₀ClN₃; CLogP computed by Enamine |
Why This Matters
The distinct molecular weight and lipophilicity enable unambiguous analytical discrimination (HPLC, LC-MS) of the target compound from its unsubstituted analog in reaction monitoring and purity assessment.
